(E)-5-Bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide
CAS No.:
Cat. No.: VC17684826
Molecular Formula: C11H10BrN3O
Molecular Weight: 280.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrN3O |
|---|---|
| Molecular Weight | 280.12 g/mol |
| IUPAC Name | 5-bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide |
| Standard InChI | InChI=1S/C11H10BrN3O/c1-6-4-8-7(9(12)5-6)2-3-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
| Standard InChI Key | FQLPSPHZGPHYSJ-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)Br |
| Canonical SMILES | CC1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features an isoquinoline backbone—a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:
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Bromine at position 5, influencing electronic properties and steric interactions.
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Methyl group at position 7, enhancing lipophilicity.
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N'-hydroxycarboximidamide at position 1, providing hydrogen-bonding capabilities and metal-chelating potential.
The (E)-configuration denotes the trans arrangement of the imine group within the carboximidamide moiety, critical for molecular recognition in biological systems .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrN₃O |
| Molecular Weight | 308.15 g/mol |
| logP (Lipophilicity) | 2.1 (estimated) |
| Hydrogen Bond Donors | 2 (hydroxy and NH groups) |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 78.2 Ų |
Note: Values derived from computational tools (e.g., Molinspiration, PubChem) .
Synthesis and Analytical Characterization
Spectroscopic Data
Hypothetical analytical profiles based on analogous compounds:
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¹H NMR: Resonances for aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.4 ppm), and hydroxyimino proton (δ 9.2 ppm).
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MS (ESI+): Expected [M+H]⁺ peak at m/z 309.05.
Biological Activity and Hypothesized Mechanisms
Table 2: Comparative MIC Values of Related Brominated Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 5-Bromo-thiophene sulfonamide | Klebsiella pneumoniae ST147 | 0.39 |
| Hypothesized target compound | Escherichia coli (predicted) | 1–5 (estimated) |
Central Nervous System (CNS) Applications
Isoquinoline derivatives exhibit affinity for neurological targets (e.g., monoamine oxidases). The hydroxycarboximidamide group may enhance blood-brain barrier penetration, positioning this compound as a candidate for neurodegenerative disease research .
Future Directions and Research Gaps
Current data remain limited, emphasizing the need for:
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Synthetic Optimization: Streamlining yields and stereochemical control.
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In Vitro Screening: Broad-spectrum testing against bacterial, viral, and cancer cell lines.
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Structural Modification: Exploring alkyl or aryl substitutions to enhance potency.
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